2-(2,2-difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
Overview
Description
2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a synthetic organic compound with the molecular formula C10H7F2NO4 It is characterized by the presence of a benzoxazine ring fused with a difluoromethyl group and an acetic acid moiety
Biochemical Analysis
Biochemical Properties
2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-1 and cyclooxygenase-2, which are involved in the inflammatory response . The interaction with these enzymes is primarily through the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of their catalytic activity. Additionally, the compound may interact with other proteins involved in cell signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . By inhibiting cyclooxygenase enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby attenuating the inflammatory response. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of cyclooxygenase enzymes, inhibiting their activity by preventing the conversion of arachidonic acid to prostaglandins . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, the compound may act as an allosteric modulator for other proteins, altering their conformation and activity, which can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression. The exact temporal dynamics of these effects can vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates gene expression without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, due to its interaction with enzymes and proteins involved in detoxification pathways. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its target sites.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cyclooxygenases . The compound can influence metabolic flux by altering the levels of metabolites involved in the inflammatory response. Additionally, it may interact with other enzymes and cofactors, modulating their activity and affecting overall metabolic homeostasis. The compound’s metabolism may also involve phase I and phase II detoxification pathways, leading to its biotransformation and excretion.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. These localizations can influence the compound’s activity by bringing it into proximity with its target enzymes and proteins. For example, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization may affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Acetic Acid Moiety Addition:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group within the benzoxazine ring, potentially yielding alcohol derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the difluoromethyl group.
Scientific Research Applications
2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid: Similar structure but lacks the difluoromethyl group.
2-(6,7-Difluoro-3-oxo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ylidene)malononitrile: Contains a difluoromethyl group but has a different core structure.
Uniqueness: 2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is unique due to the presence of both the benzoxazine ring and the difluoromethyl group, which confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-(2,2-difluoro-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO4/c11-10(12)9(16)13(5-8(14)15)6-3-1-2-4-7(6)17-10/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFGMITYUMVYAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)C(O2)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169380 | |
Record name | 4H-1,4-Benzoxazine-4-acetic acid, 2,2-difluoro-2,3-dihydro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-83-1 | |
Record name | 4H-1,4-Benzoxazine-4-acetic acid, 2,2-difluoro-2,3-dihydro-3-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423027-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1,4-Benzoxazine-4-acetic acid, 2,2-difluoro-2,3-dihydro-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001169380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.